3-Iodo-2-phenylimidazo[1,2-b]pyridazine

Catalog No.
S6638657
CAS No.
1426142-79-1
M.F
C12H8IN3
M. Wt
321.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-2-phenylimidazo[1,2-b]pyridazine

CAS Number

1426142-79-1

Product Name

3-Iodo-2-phenylimidazo[1,2-b]pyridazine

IUPAC Name

3-iodo-2-phenylimidazo[1,2-b]pyridazine

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

InChI

InChI=1S/C12H8IN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H

InChI Key

FPXPIPUZSOQBDW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I

The exact mass of the compound 3-Iodo-2-phenylimidazo[1,2-b]pyridazine is 320.97629 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Iodo-2-phenylimidazo[1,2-b]pyridazine (CAS: 1426142-79-1) is a highly reactive, halogenated bicyclic heteroaromatic building block widely utilized in the synthesis of advanced kinase inhibitors and organic electronic materials. Featuring an electron-rich imidazo[1,2-b]pyridazine core substituted with a phenyl ring at C2 and an iodine atom at the critical C3 position, this compound serves as a premium precursor for palladium-catalyzed cross-coupling reactions [1]. The presence of the C3-iodo substituent provides a thermodynamically favorable site for rapid oxidative addition, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under exceptionally mild conditions. In procurement and process chemistry, this specific halogenated scaffold is prioritized over unsubstituted or chlorinated analogs to guarantee high-yielding, regioselective late-stage functionalization without the need for harsh, low-yielding C-H activation protocols.

Substituting 3-iodo-2-phenylimidazo[1,2-b]pyridazine with its 3-bromo or unsubstituted counterparts fundamentally alters synthetic route viability and process economics. While unsubstituted 2-phenylimidazo[1,2-b]pyridazine can undergo direct C-H functionalization at the C3 position, such reactions typically require stoichiometric oxidants, elevated temperatures (>110 °C), and highly specialized ligands, often resulting in poor regiocontrol and diminished yields [1]. Similarly, utilizing the 3-bromo analog necessitates higher activation energies for the oxidative addition step in cross-coupling, forcing the use of harsher basic conditions and prolonged heating that can degrade sensitive functional groups on the coupling partner. Consequently, generic substitution leads to increased impurity profiles, lower throughput, and higher purification costs, making the precise 3-iodo derivative indispensable for complex, multi-step pharmaceutical manufacturing.

Suzuki-Miyaura Coupling Efficiency and Mild Condition Compatibility

In comparative synthetic evaluations, the 3-iodo derivative demonstrates significantly enhanced reactivity in Suzuki-Miyaura cross-couplings compared to the 3-bromo analog. Under standard Pd(PPh3)4 catalysis, the C3-iodo compound achieves near-quantitative conversion with aryl boronic acids at mild temperatures, whereas the 3-bromo baseline requires extended heating and stronger bases to achieve comparable yields, often leading to proto-deborylation of sensitive boronic acids [1].

Evidence DimensionCross-coupling yield and temperature requirement
Target Compound Data>90% yield at 60 °C (1-2 hours)
Comparator Or Baseline3-Bromo-2-phenylimidazo[1,2-b]pyridazine (~65% yield at 95 °C for 12+ hours)
Quantified Difference25% higher yield and 35 °C reduction in processing temperature
ConditionsPd(PPh3)4 (5 mol%), K2CO3, Dioxane/H2O

Enables the use of thermally sensitive boronic acids and reduces energy consumption during scale-up manufacturing.

Regioselective Sonogashira Alkynylation vs. Direct C-H Activation

The installation of alkyne moieties at the C3 position is a critical step in synthesizing targeted kinase inhibitors. Utilizing 3-iodo-2-phenylimidazo[1,2-b]pyridazine allows for standard Sonogashira coupling at room temperature with high regiochemical fidelity. In contrast, attempting direct C-H alkynylation on the unsubstituted baseline requires harsh oxidants and elevated temperatures, leading to significant off-target reactions and lower overall isolated yields [1].

Evidence DimensionIsolated yield of C3-alkynylated product
Target Compound Data85-92% yield (Room Temperature, no oxidants)
Comparator Or BaselineUnsubstituted 2-phenylimidazo[1,2-b]pyridazine (<50% yield at 100 °C, stoichiometric oxidants required)
Quantified Difference>35% increase in isolated yield with complete elimination of stoichiometric oxidants
ConditionsPd(PPh3)2Cl2, CuI, Et3N, DMF

Provides a scalable, oxidant-free pathway for incorporating complex alkyne pharmacophores, drastically simplifying downstream purification.

Reaction Kinetics and Catalyst Loading Optimization

The lower bond dissociation energy of the C-I bond relative to C-Br translates to substantially faster oxidative addition during palladium catalysis. This kinetic advantage allows manufacturers to reduce precious metal catalyst loading significantly when using the 3-iodo building block, without sacrificing reaction velocity or final product conversion [1].

Evidence DimensionMinimum effective Pd catalyst loading
Target Compound Data1-2 mol% Pd
Comparator Or Baseline3-Bromo-2-phenylimidazo[1,2-b]pyridazine (5-10 mol% Pd)
Quantified Difference80% reduction in required palladium catalyst
ConditionsStandard cross-coupling protocols for imidazo[1,2-b]pyridazine functionalization

Significantly lowers the cost of goods (COGs) for large-scale API synthesis by minimizing expensive palladium usage and subsequent metal scavenging steps.

Synthesis of Third-Generation Kinase Inhibitors

The reliable C3-reactivity of this compound makes it the premier starting material for modular library synthesis of BCR-ABL, FLT3, and Mps1 kinase inhibitors, where diverse aryl or heteroaryl groups must be installed at the C3 position late in the synthetic sequence with high fidelity [1].

Development of Phosphorescent Organic Light-Emitting Diodes (OLEDs)

In materials science, the 3-iodo derivative is utilized to construct highly conjugated, electron-transporting host materials, leveraging its ability to undergo high-yielding cross-couplings with complex carbazole or fluorene boronic acids without degrading the delicate optoelectronic core under harsh heating [2].

Fragment-Based Drug Discovery (FBDD) Programs

For medicinal chemistry teams requiring rapid analog generation, the mild coupling conditions afforded by the C3-iodine atom allow for high-throughput, automated parallel synthesis of imidazo[1,2-b]pyridazine derivatives, minimizing purification bottlenecks and accelerating hit-to-lead timelines [1].

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

320.97629 g/mol

Monoisotopic Mass

320.97629 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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